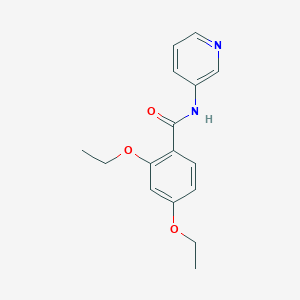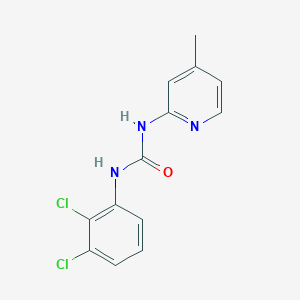![molecular formula C17H21NO3 B5376502 3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, commonly known as PHCCC, is a synthetic compound that belongs to the class of bicyclic compounds. It has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
PHCCC has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. It has been shown to selectively activate the mGlu4 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. PHCCC has also been found to enhance the activity of GABAergic interneurons, which play a crucial role in the regulation of neuronal excitability and the maintenance of network stability.
Mechanism of Action
PHCCC selectively activates the mGlu4 receptor, which is a member of the metabotropic glutamate receptor family. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of the mGlu4 receptor by PHCCC leads to the inhibition of presynaptic glutamate release, resulting in a decrease in excitatory neurotransmission. PHCCC also enhances the activity of GABAergic interneurons, which play a crucial role in the regulation of neuronal excitability and the maintenance of network stability.
Biochemical and Physiological Effects:
PHCCC has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of GABA, an inhibitory neurotransmitter, in the prefrontal cortex. This leads to a decrease in excitatory neurotransmission, which may be beneficial in the treatment of anxiety and depression. PHCCC has also been found to increase the activity of GABAergic interneurons, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of PHCCC is its selectivity for the mGlu4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of PHCCC is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective mGlu4 receptor agonists, which may have greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the investigation of the long-term effects of PHCCC on neuronal function and behavior. Finally, the potential use of PHCCC in combination with other drugs for the treatment of neurological disorders is an area that warrants further investigation.
In conclusion, PHCCC is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. It selectively activates the mGlu4 receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. PHCCC has been found to have a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several potential future directions for research on PHCCC, including the development of more potent and selective mGlu4 receptor agonists and the investigation of its long-term effects on neuronal function and behavior.
Synthesis Methods
PHCCC can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with acetic anhydride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with maleic anhydride to form PHCCC.
properties
IUPAC Name |
3-(2-phenylethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(18-9-8-11-4-2-1-3-5-11)14-12-6-7-13(10-12)15(14)17(20)21/h1-5,12-15H,6-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECMOWJZQPCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5376426.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)
![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)
![6-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5376443.png)
![6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5376455.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5376459.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]methyl}-3-isopropylisoxazole](/img/structure/B5376464.png)

![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-phenoxybutanamide](/img/structure/B5376476.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![5-nitro-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5376496.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)